molecular formula C10H9Br2NO B14372044 3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one CAS No. 90772-76-2

3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B14372044
CAS No.: 90772-76-2
M. Wt: 318.99 g/mol
InChI Key: GLGCGJOOASZSEV-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one typically involves the bromination of 1-methyl-3,4-dihydroquinolin-2(1h)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with appropriate safety measures to handle bromine, a hazardous reagent. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinoline ring to a more saturated form.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms could play a role in enhancing the compound’s binding affinity or reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1-methyl-3,4-dihydroquinolin-2(1h)-one: A chlorinated analogue with potentially different reactivity and biological activity.

    1-Methyl-3,4-dihydroquinolin-2(1h)-one: The non-brominated parent compound, which may have different properties and applications.

Uniqueness

3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in various chemical reactions and may also affect its pharmacokinetic properties.

Properties

CAS No.

90772-76-2

Molecular Formula

C10H9Br2NO

Molecular Weight

318.99 g/mol

IUPAC Name

3,4-dibromo-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H9Br2NO/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9H,1H3

InChI Key

GLGCGJOOASZSEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C(C1=O)Br)Br

Origin of Product

United States

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